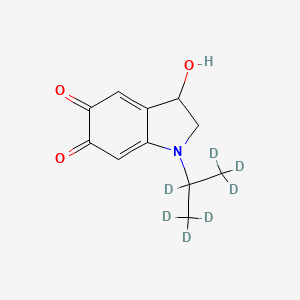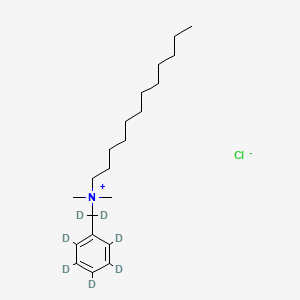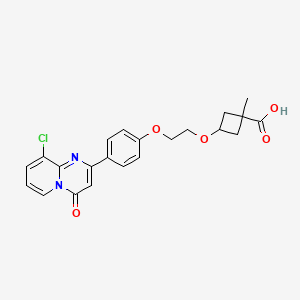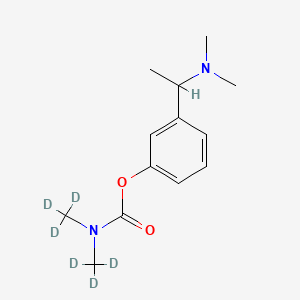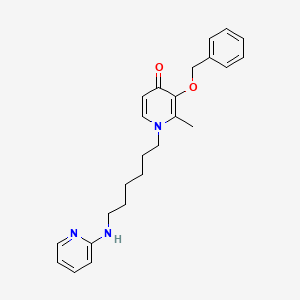
BChE-IN-6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BChE-IN-6 is a compound that functions as an inhibitor of butyrylcholinesterase, an enzyme that hydrolyzes choline-based esters. Butyrylcholinesterase is found in the liver and blood plasma and is involved in the detoxification of various poisons, including organophosphate nerve agents and pesticides. This compound has been studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of BChE-IN-6 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. The specific synthetic route may vary, but common steps include:
Formation of the Core Structure: This involves the reaction of appropriate starting materials under controlled conditions to form the core structure of this compound.
Functional Group Modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, or reduction.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain this compound in its pure form.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the chemical reactions on a large scale.
Automated Purification Systems: These systems are employed to efficiently purify the compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions: BChE-IN-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.
科学的研究の応用
BChE-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Employed in research on enzyme function and regulation.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer’s disease.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
作用機序
BChE-IN-6 exerts its effects by inhibiting the activity of butyrylcholinesterase. The mechanism involves binding to the active site of the enzyme, preventing it from hydrolyzing its natural substrates. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in conditions where cholinergic signaling is impaired, such as Alzheimer’s disease. The molecular targets and pathways involved include the cholinergic system and related signaling pathways.
類似化合物との比較
BChE-IN-6 is compared with other butyrylcholinesterase inhibitors, highlighting its unique properties:
Similar Compounds: Other inhibitors include donepezil, rivastigmine, and galantamine.
Uniqueness: this compound may exhibit higher selectivity, potency, or different pharmacokinetic properties compared to these compounds.
特性
分子式 |
C24H29N3O2 |
|---|---|
分子量 |
391.5 g/mol |
IUPAC名 |
2-methyl-3-phenylmethoxy-1-[6-(pyridin-2-ylamino)hexyl]pyridin-4-one |
InChI |
InChI=1S/C24H29N3O2/c1-20-24(29-19-21-11-5-4-6-12-21)22(28)14-18-27(20)17-10-3-2-8-15-25-23-13-7-9-16-26-23/h4-7,9,11-14,16,18H,2-3,8,10,15,17,19H2,1H3,(H,25,26) |
InChIキー |
QQUBQWRVRFCKMT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C=CN1CCCCCCNC2=CC=CC=N2)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


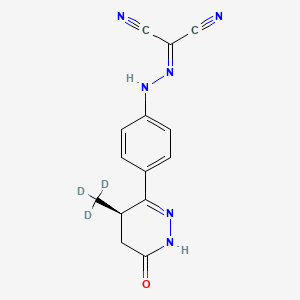
![(4S)-N-(3H-indazol-4-yl)-3-[1-(4-methoxyphenyl)cyclopentyl]carbonyl-1,1-bis(oxidanylidene)-1,3-thiazolidine-4-carboxamide](/img/structure/B15142737.png)

![(2R,3R,4aR,10bS)-2,3,7-trihydroxy-9-methoxy-4a-methyl-2,3,4,10b-tetrahydro-1H-benzo[c]chromen-6-one](/img/structure/B15142773.png)
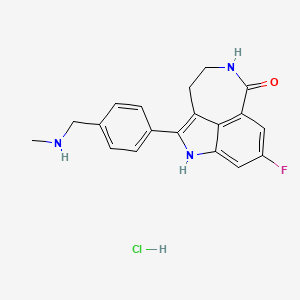
![(1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-[(6-{[2-nitro-4-(pyrimidin-2-yl)phenyl]amino}hexyl)amino]cyclohexane-1,2,3,4-tetrol](/img/structure/B15142786.png)
